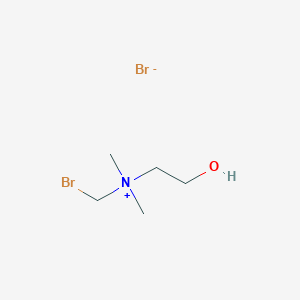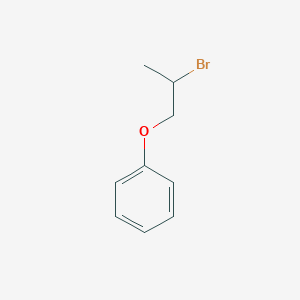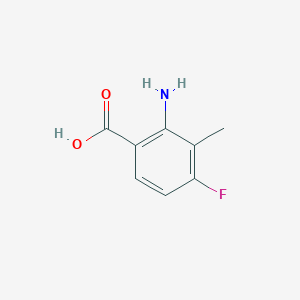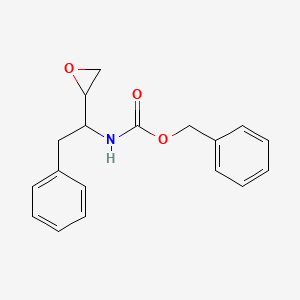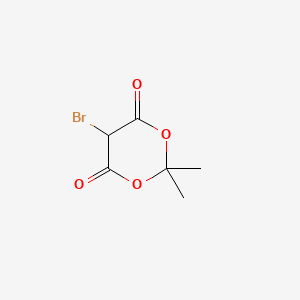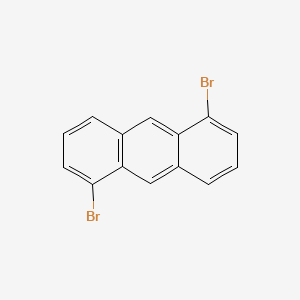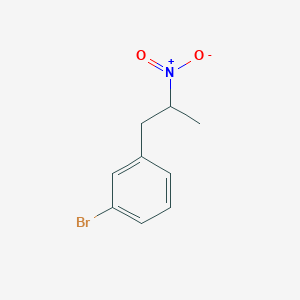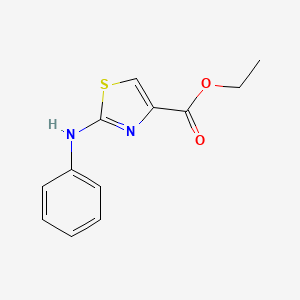
Boc-(R)-2-噻吩基甘氨酸
描述
“Boc-®-2-Thienylglycine” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis, particularly for amines . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Synthesis Analysis
The synthesis of Boc-protected compounds like “Boc-®-2-Thienylglycine” can be achieved using Boc2O and DMAP . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular structure of “Boc-®-2-Thienylglycine” would involve the Boc group attached to the amine group of the 2-Thienylglycine molecule . The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The physical and chemical properties of “Boc-®-2-Thienylglycine” would be influenced by the presence of the Boc group. The Boc group is known for its stability towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions .科学研究应用
Green Chemistry and Sustainable Technology
“Boc-®-2-Thienylglycine” plays a significant role in green chemistry, particularly in the chemoselective BOC protection of amines. This process is crucial for creating eco-friendly routes for the protection of a wide variety of aliphatic and aromatic amines, amino acids, and amino alcohols without the use of catalysts or solvents . The method is not only environmentally friendly but also efficient, requiring mild reaction conditions and providing almost quantitative yields .
Pharmacological Research
In the realm of pharmacology, “Boc-®-2-Thienylglycine” is utilized for the identification of novel drug targets and the development of more effective medications. It aids in understanding drug metabolism and toxicity, which is essential for the creation of safer pharmaceuticals .
Material Science
The compound finds applications in material science, where it is used to develop innovative materials. Its properties can be leveraged to study and improve the interactions at the molecular level, which is fundamental for the advancement of new materials .
Catalysis
“Boc-®-2-Thienylglycine” is involved in catalysis research. It can be used to study and develop new catalysts that can drive chemical reactions more efficiently, which is beneficial for various industrial processes .
Environmental Studies
This compound is also significant in environmental studies. Researchers can use it to understand and mitigate the effects of chemicals on the environment, contributing to the development of more sustainable practices .
Agricultural Research
In agriculture, “Boc-®-2-Thienylglycine” can be used to study plant biology and improve crop protection and yield. It may help in the development of new agricultural chemicals that are safer for the environment .
作用机制
Target of Action
The primary target of Boc-®-2-Thienylglycine is the amino group in organic compounds . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This group is stable towards most nucleophiles and bases .
Mode of Action
The Boc group interacts with its targets (amines) by forming a protective layer around them. This is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . This interaction results in the protection of the amine group, preventing it from reacting with other substances in the reaction mixture.
Biochemical Pathways
This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Pharmacokinetics
The boc group is known to be stable and resistant to most nucleophiles and bases , which suggests that it may have good bioavailability
Result of Action
The primary result of the action of Boc-®-2-Thienylglycine is the protection of the amino group in organic compounds. This protection allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups . This makes Boc-®-2-Thienylglycine an essential tool in organic synthesis, particularly in the synthesis of complex organic compounds such as peptides and proteins.
Action Environment
The action of Boc-®-2-Thienylglycine is influenced by environmental factors such as temperature and pH. For instance, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Furthermore, the Boc group is stable towards most nucleophiles and bases , suggesting that it can maintain its protective function in a variety of chemical environments.
安全和危害
While specific safety and hazard information for “Boc-®-2-Thienylglycine” was not found, general safety practices for handling chemicals should be followed. This includes reading labels and the applicable Material Safety Data Sheet (MSDS) before use, storing upright and using in well-ventilated, secure areas away from pedestrian or vehicle thoroughfare, and wearing safety shoes and gloves when handling cylinders .
未来方向
The future directions for “Boc-®-2-Thienylglycine” and similar compounds could involve further exploration of their synthesis, properties, and applications in organic synthesis . The development of more efficient and selective methods for the protection and deprotection of amines could also be a focus of future research .
属性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAJOXPICRIMCA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575329 | |
| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74562-03-1 | |
| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



